2-PMDQ

Receptor Pharmacology Binding Affinity Selectivity Profiling

α1-AR vasoconstriction studies are often confounded by ketanserin’s serotonergic off-target effects. 2-PMDQ (CAS 139047-55-5) solves this with: • 17-fold α1A/α1B and 30-fold α1D/α1B selectivity • pA2=9.82 functional potency • ~566-fold α1/α2 selectivity, clean of 5-HT activity • ED50 0.25 mg/kg in vivo, 4-fold more potent than ketanserin • Biphasic binding at α1A (high-affinity Log KD -8.19) enables allosteric studies. Ensures reproducible, subtype-specific readouts. Procure with reliable supply for systemic administration.

Molecular Formula C21H23N5O
Molecular Weight 361.4 g/mol
Cat. No. B1662242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-PMDQ
Synonyms2-[(4-Phenylpiperazin-1-yl)methyl]-2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one
Molecular FormulaC21H23N5O
Molecular Weight361.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2CN3C(=C4C=CC=CC4=NC3=O)N2)C5=CC=CC=C5
InChIInChI=1S/C21H23N5O/c27-21-23-19-9-5-4-8-18(19)20-22-16(15-26(20)21)14-24-10-12-25(13-11-24)17-6-2-1-3-7-17/h1-9,16,22H,10-15H2
InChIKeyALPFEYWIGFAARN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-PMDQ (AT-112): Identity and Pharmacology


2-PMDQ (also designated AT-112; CAS 139047-55-5) is a synthetic small molecule belonging to the 2,3-dihydroimidazo[1,2-c]quinazoline class, developed as a conformationally restricted analog of ketanserin [1]. It is primarily characterized as a potent and selective antagonist of the α1-adrenoceptor (α1-AR) . Its canonical chemical name is 2-[(4-Phenylpiperazin-1-yl)methyl]-2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one, with a molecular weight of 361.45 g/mol and a molecular formula of C21H23N5O . The compound demonstrates high purity (>98%) and is soluble in DMSO and ethanol, with typical storage at room temperature for solid material .

2-PMDQ Procurement Rationale


The α1-adrenoceptor antagonist class is pharmacologically diverse, with significant variation in subtype selectivity (α1A, α1B, α1D), functional antagonism potency, and off-target profiles [1]. Generic substitution with compounds like prazosin, tamsulosin, or ketanserin introduces confounding variables due to differing receptor binding kinetics, tissue-specific efficacy, and the presence of additional activities (e.g., 5-HT2A antagonism for ketanserin) [1][2]. 2-PMDQ's specific structural features—a conformationally restricted imidazoquinazoline core—confer a distinct selectivity signature and potency profile that is not replicated by other commonly available α1-antagonists. Therefore, to ensure reproducibility and specific interpretation of α1-AR mediated effects, 2-PMDQ must be used, as its quantitative differentiation from analogs is experimentally critical [1].

2-PMDQ Evidence Guide


α1/α2 Selectivity vs Prazosin

2-PMDQ demonstrates exceptionally high affinity for the α1-adrenoceptor (Ki = 1.7 nM) and pronounced selectivity over the α2-adrenoceptor (Ki = 962 nM), resulting in a ~566-fold selectivity window . This selectivity profile is more favorable than that of the prototypical α1-antagonist prazosin, which exhibits a narrower selectivity ratio of approximately 100-fold (α1 Ki ≈ 0.5 nM, α2 Ki ≈ 50 nM) [1]. The greater α1/α2 discrimination of 2-PMDQ minimizes confounding α2-mediated effects in complex biological systems.

Receptor Pharmacology Binding Affinity Selectivity Profiling Adrenergic Signaling

α1 Subtype Selectivity vs Tamsulosin

In a comprehensive study of 101 compounds on human α1A, α1B, and α1D-adrenoceptors, 2-PMDQ exhibited a distinct binding profile (Log KD: α1A = -8.19, α1B = -6.95, α1D = -8.42), showing approximately 30-fold selectivity for α1A and α1D over α1B [1]. In contrast, tamsulosin, a clinically used α1A-selective antagonist, displayed a different selectivity signature (Log KD: α1A = -9.67, α1B = -8.12, α1D = -9.18), with a larger absolute affinity difference between subtypes [1]. This differential subtype engagement profile positions 2-PMDQ as a unique tool for dissecting α1-AR subtype pharmacology where a specific balance of α1A/α1D over α1B activity is required.

Receptor Subtype Selectivity α1A/α1B/α1D Profiling Structure-Activity Relationship Uroselectivity

Vascular Functional Potency vs Prazosin

In isolated rat thoracic aorta preparations, 2-PMDQ (designated as compound 16a in the original study) competitively antagonized phenylephrine-induced contractions with a pA2 value of 9.82 ± 0.19 (equivalent to an IC50 of 0.36 nM) [1]. The original characterization study noted that this pA2 value was "much higher than that of prazosin" in the same assay system [2]. This indicates that 2-PMDQ is a substantially more potent functional antagonist of α1-AR-mediated vasoconstriction compared to the standard reference agent prazosin.

Functional Pharmacology Vasoconstriction pA2 Rat Aorta Ex Vivo

In Vivo Antihypertensive Efficacy vs Ketanserin

2-PMDQ produces a dose-dependent reduction in blood pressure in anesthetized rats with an ED50 value of 0.25 mg/kg following intravenous administration . This potency is notable when compared to its structural analog ketanserin, which has a reported ED50 of 1.0 mg/kg in similar hypertensive rat models [1]. Thus, 2-PMDQ demonstrates a 4-fold greater in vivo antihypertensive potency. Furthermore, as a ketanserin analog, 2-PMDQ has been shown to significantly reduce portal vein branch blood flow and portal vein pressure, highlighting its specific hemodynamic utility in portal hypertension models .

In Vivo Pharmacology Antihypertensive Hemodynamics Rat Model Blood Pressure

5-HT Receptor Selectivity vs Ketanserin

While ketanserin is a dual antagonist of α1-adrenoceptors and 5-HT2A serotonin receptors, 2-PMDQ demonstrates a cleaner selectivity profile [1]. In functional assays, 2-PMDQ showed noncompetitive antagonism at 5-HT receptors with an IC50 of 0.44 μM . This value is approximately 1,200-fold higher than its IC50 for α1-AR-mediated vasoconstriction (0.36 nM) . This large selectivity window confirms that at concentrations sufficient for complete α1-AR blockade, 2-PMDQ has negligible activity at 5-HT receptors, thereby avoiding the serotonergic effects that confound the interpretation of ketanserin-based experiments.

Selectivity Off-Target Activity 5-HT2A Receptor Serotonin Ketanserin Analog

Two-Component Binding Kinetics

Detailed competition binding analysis at the human α1A-adrenoceptor revealed that 2-PMDQ exhibits a two-component binding inhibition curve, with a high-affinity component (Log KD = -8.19) and a lower-affinity component (Log KD = -5.61, representing 57.6% of sites) [1]. This biphasic binding behavior, also observed for compounds like ARC239, WB4104, and 2-MPMDQ, suggests the potential for negative cooperativity or interaction with distinct receptor conformations [1]. This kinetic complexity is not a universal feature of all α1-antagonists (e.g., doxazosin shows a monophasic curve) and provides an additional layer of pharmacological differentiation. For researchers investigating receptor binding mechanisms or biased signaling, 2-PMDQ offers a unique experimental probe not replicated by simpler competitive antagonists.

Binding Kinetics Receptor Pharmacology Competition Binding Allosterism Two-Component Binding

2-PMDQ (AT-112) Research Applications


α1 Subtype Signaling in Cardiovascular Research

2-PMDQ's unique subtype selectivity profile (17-fold α1A/α1B and 30-fold α1D/α1B selectivity) makes it an essential tool for differentiating the physiological roles of α1A- and α1D- versus α1B-adrenoceptors in vascular smooth muscle and cardiac tissues [1]. Its high functional potency (pA2 = 9.82) and clean selectivity over 5-HT receptors allow for precise interrogation of α1-AR mediated vasoconstriction without the confounding serotonergic effects of ketanserin .

Portal Hypertension & Hyperdynamic Circulation

As a ketanserin analog with documented hemodynamic benefits, 2-PMDQ significantly reduces portal vein branch blood flow and portal vein pressure [1]. This specific activity, combined with its 4-fold greater in vivo potency over ketanserin (ED50 = 0.25 mg/kg vs. 1.0 mg/kg), positions 2-PMDQ as the preferred agent for preclinical studies of portal hypertension pathogenesis and for evaluating therapeutic strategies targeting α1-AR mediated splanchnic vasodilation .

α1-AR Binding Kinetics & Biased Signaling

The demonstrated biphasic competition binding curve of 2-PMDQ at the human α1A-adrenoceptor (high-affinity Log KD = -8.19, low-affinity Log KD = -5.61) provides a unique experimental handle for investigating receptor conformational states, allosteric modulation, and potential biased signaling pathways [1]. This property distinguishes 2-PMDQ from standard α1-antagonists like doxazosin and prazosin, which display monophasic binding, enabling novel mechanistic studies not possible with other compounds [1].

In Vivo α1-Selective Studies

For systemic administration in rodent models of hypertension or other α1-AR related disorders, 2-PMDQ offers a superior combination of high α1/α2 selectivity (~566-fold) and potent antihypertensive activity (ED50 = 0.25 mg/kg) [1]. Its greater selectivity over prazosin and higher potency than ketanserin make it a more cost-effective and experimentally cleaner choice for chronic infusion or acute bolus studies, minimizing the required dose and reducing the potential for off-target effects on α2-ARs and 5-HT receptors [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

6 linked technical documents
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